molecular formula C18H14Cl2N2O2S B2897199 Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate CAS No. 337919-57-0

Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate

Cat. No.: B2897199
CAS No.: 337919-57-0
M. Wt: 393.28
InChI Key: YUGZCIFBTDNZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate: is a chemical compound with a complex structure that includes a thiazole ring, a dichloroaniline moiety, and an ethyl benzoate group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-dichloroaniline and ethyl 2-bromobenzoate.

  • Reaction Steps: The first step involves the formation of the thiazole ring by reacting 3,4-dichloroaniline with thiourea to form 2-(3,4-dichloroanilino)-1,3-thiazol-4-amine. This intermediate is then coupled with ethyl 2-bromobenzoate under palladium-catalyzed cross-coupling conditions to yield the final product.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Alkylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways. Research is ongoing to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

  • Ethyl 2-(2-(2,4-dichloroanilino)-1,3-thiazol-4-yl)benzenecarboxylate

  • Ethyl 2-(2-(3,5-dichloroanilino)-1,3-thiazol-4-yl)benzenecarboxylate

  • Ethyl 2-(2-(2,6-dichloroanilino)-1,3-thiazol-4-yl)benzenecarboxylate

Uniqueness: Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate is unique due to its specific arrangement of chlorine atoms on the aniline ring, which influences its chemical reactivity and biological activity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c1-2-24-17(23)13-6-4-3-5-12(13)16-10-25-18(22-16)21-11-7-8-14(19)15(20)9-11/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGZCIFBTDNZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.